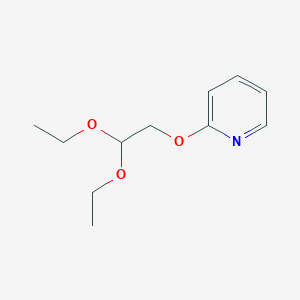

2-(2,2-Diethoxyethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diethoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-13-11(14-4-2)9-15-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOGBVMSGROJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=N1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416230-31-2 | |

| Record name | 2-(2,2-diethoxyethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,2 Diethoxyethoxy Pyridine

Retrosynthetic Analysis and Strategic Disconnections for 2-(2,2-Diethoxyethoxy)pyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-O ether bond and the bonds forming the pyridine (B92270) ring itself.

A primary retrosynthetic disconnection breaks the ether linkage, suggesting a nucleophilic substitution reaction. This leads to two key synthons: a 2-halopyridine or a 2-hydroxypyridine and a 2,2-diethoxyethanol derivative. This approach is advantageous as it utilizes well-established pyridine functionalization reactions.

Key Disconnection Strategies:

| Disconnection Strategy | Precursor 1 | Precursor 2 | Synthetic Reaction Type |

| C(pyridine)-O Bond Cleavage | 2-Halopyridine (e.g., 2-chloropyridine) | 2,2-Diethoxyethanol | Williamson Ether Synthesis |

| C(pyridine)-O Bond Cleavage | 2-Hydroxypyridine | 2,2-Diethoxyethyl halide | Williamson Ether Synthesis |

| Pyridine Ring Formation | Ammonia | 1,5-Dicarbonyl compound with diethoxyethoxy side chain | Hantzsch Pyridine Synthesis |

Further disconnection of the pyridine ring itself can be envisioned through established methods like the Hantzsch synthesis, which would involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or a derivative. advancechemjournal.combaranlab.org However, this would necessitate the early introduction of the diethoxyethoxy moiety, potentially complicating the synthesis. Therefore, the functionalization of a pre-formed pyridine ring is often the more strategic approach.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several novel synthetic routes can be developed, focusing on efficiency, selectivity, and sustainability.

Regioselective Synthesis Strategies and Control

Achieving regioselectivity, specifically substitution at the C-2 position of the pyridine ring, is paramount. Several methods can be employed to achieve this:

Directed Ortho Metalation (DoM): This strategy involves the use of a directing group on the pyridine ring to guide lithiation or other metalation to the ortho position. Subsequent reaction with an electrophilic oxygen source would yield the desired 2-hydroxypyridine precursor.

Nucleophilic Aromatic Substitution (SNAr): Starting with a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine, a nucleophilic substitution with the sodium salt of 2,2-diethoxyethanol (sodium 2,2-diethoxyethoxide) can be performed. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can accelerate this reaction. acs.org

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can be adapted for C-O bond formation between a 2-halopyridine and 2,2-diethoxyethanol.

The choice of strategy depends on the availability of starting materials and the desired reaction conditions. The SNAr reaction is often a practical and cost-effective method.

Exploration of Enantioselective Approaches to Chiral Precursors

While this compound itself is achiral, the development of enantioselective methods for synthesizing chiral precursors can be crucial for creating more complex, biologically active derivatives. For instance, if a chiral center were to be introduced on the diethoxyethoxy side chain, an enantioselective synthesis would be necessary.

Methods to achieve this could involve:

Asymmetric Hydrogenation: The reduction of a precursor with a carbon-carbon double bond using a chiral catalyst can establish a stereocenter with high enantiomeric excess. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysts can offer high enantioselectivity under mild reaction conditions for the synthesis of chiral alcohols or other functional groups. ijarsct.co.in

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials can be an efficient way to introduce chirality.

These approaches are critical for expanding the chemical space around the core this compound scaffold. nih.govnih.gov

Implementation of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. nih.gov Green chemistry principles can be applied to the synthesis of this compound in several ways: ijarsct.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of solid-supported catalysts that can be easily recovered and reused. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net

For example, a greener Williamson ether synthesis could be performed under phase-transfer catalysis conditions, which can enhance reaction rates and reduce the need for harsh solvents.

Optimization of Precursor Synthesis and Functional Group Interconversions for this compound

Optimization of 2-Hydroxypyridine Synthesis:

| Method | Reagents | Conditions | Typical Yield |

| Diazotization of 2-Aminopyridine | 2-Aminopyridine, NaNO₂, H₂SO₄ | 0-5 °C | 70-80% |

| Hydrolysis of 2-Halopyridine | 2-Chloropyridine, NaOH | High temperature, pressure | 85-95% |

| Cycloaddition Reactions | 1,3-Dicarbonyl compound, enamine | Varies with substrates | 60-90% |

The synthesis of 2,2-diethoxyethanol can be achieved through the acetalization of glyoxal with ethanol. Optimization of this step would involve controlling the reaction temperature and the amount of acid catalyst to maximize the yield and minimize the formation of byproducts.

Functional group interconversions are also crucial. For instance, if a 2-aminopyridine is a more accessible starting material, its conversion to a 2-halopyridine via a Sandmeyer-type reaction or to a 2-hydroxypyridine via diazotization would be a key step.

Mechanistic Investigations of Key Formation Reactions of this compound

The primary reaction for forming the ether linkage in this compound is the Williamson ether synthesis. byjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

Mechanism of the Williamson Ether Synthesis:

Deprotonation: The alcohol, 2,2-diethoxyethanol, is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide, sodium 2,2-diethoxyethoxide. This alkoxide is a potent nucleophile.

Nucleophilic Attack: The alkoxide then attacks the electrophilic carbon of the 2-halopyridine (or another suitable substrate with a good leaving group). The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Displacement of Leaving Group: The halide ion is displaced, and the C-O ether bond is formed, yielding this compound.

The rate of this SN2 reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl), the steric hindrance around the reaction center, and the choice of solvent. rsc.org Aprotic polar solvents, such as DMF or DMSO, are often used to solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion. researchgate.net

Understanding the reaction mechanism is crucial for optimizing reaction conditions to maximize yield and minimize side reactions, such as elimination reactions, which can compete with substitution, particularly with sterically hindered substrates. byjus.com

Scalability Studies and Process Intensification for Academic and Industrial Synthesis of this compound

The transition of a synthetic route from a laboratory setting to academic or industrial-scale production necessitates rigorous scalability studies and the implementation of process intensification strategies. For the synthesis of this compound, scaling up traditional batch processes presents several challenges, including managing reaction exotherms, ensuring consistent product quality, minimizing waste, and handling large volumes of solvents and reagents safely. Process intensification aims to address these challenges by developing smaller, safer, and more energy-efficient manufacturing processes.

A key strategy in process intensification is the adoption of continuous flow chemistry. researchgate.net Unlike batch production, where reagents are loaded into a vessel and reacted over time, continuous flow systems involve pumping reagent streams through a network of tubes or channels where they mix and react. nih.gov This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety and product consistency. mdpi.com

For an etherification reaction like the synthesis of this compound, a flow chemistry setup can offer significant advantages. For instance, in a Williamson-type synthesis, the highly exothermic deprotonation of the alcohol with a strong base can be managed effectively due to the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation. researchgate.net This enhanced thermal control prevents the formation of hot spots and reduces the risk of runaway reactions, a critical safety concern in large-scale batch reactors. Furthermore, the generation of potentially unstable intermediates, such as the alkoxide, can be done in situ and consumed immediately in the next reaction step, minimizing decomposition. nih.gov

The application of continuous flow processing can also enhance palladium-catalyzed reactions like the Buchwald-Hartwig etherification. In a flow system, heterogeneous catalysts can be packed into a column (a packed-bed reactor), allowing the reaction stream to flow through it. This simplifies catalyst separation and recycling, reducing costs associated with expensive palladium catalysts and minimizing product contamination.

Microwave-assisted synthesis is another process intensification technique that can be applied, particularly for accelerating reaction rates. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, increasing throughput. researchgate.netorgchemres.org While direct scale-up of microwave reactors can be challenging, they are often used in academic and small-scale industrial settings for rapid synthesis and process optimization studies.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by low surface-area-to-volume ratio; risk of hot spots. | Excellent, due to high surface-area-to-volume ratio; precise temperature control. researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes (hold-up) and superior thermal management. mdpi.com |

| Scalability | Complex, often requires re-optimization of reaction conditions ("scaling up"). | Simpler, achieved by running the system for a longer duration ("scaling out"). vcu.edu |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility due to precise control over reaction parameters. |

| Process Control | Manual or semi-automated control of bulk parameters. | Easily automated with real-time monitoring and feedback loops for optimized performance. |

| Footprint | Large, requires significant plant space for large vessels. | Compact, smaller equipment footprint. |

Reactivity and Transformational Chemistry of 2 2,2 Diethoxyethoxy Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 2-(2,2-Diethoxyethoxy)pyridine

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally challenging. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene. organicchemistrytutor.comyoutube.com These reactions, when they do occur under harsh conditions, typically direct the incoming electrophile to the C-3 and C-5 positions. youtube.com

However, the 2-(2,2-diethoxyethoxy) substituent, as an alkoxy group, is an activating, ortho-para director due to its ability to donate electron density to the ring through resonance. wikipedia.orgchegg.com This creates a competitive electronic scenario. The powerful deactivating effect of the ring nitrogen often dominates, meaning that electrophilic substitution remains difficult. rsc.org Furthermore, the acidic conditions required for many EAS reactions (e.g., nitration or sulfonation) can lead to the protonation of the pyridine nitrogen, which further deactivates the ring and can complicate the reaction. youtube.comrsc.org

Consequently, direct electrophilic substitution on this compound is expected to be a low-yielding process requiring forcing conditions. An alternative strategy to achieve substitution involves the initial N-oxidation of the pyridine to form the corresponding pyridine N-oxide. The N-oxide group activates the ring for electrophilic attack, particularly at the C-4 (para) position, and the oxide can be subsequently removed via reduction. youtube.comwikipedia.org

Nucleophilic Substitution and Addition Reactions Involving this compound

The pyridine ring is inherently electron-deficient and is thus activated towards nucleophilic attack, especially at the C-2 and C-4 positions. youtube.com While this compound itself lacks a suitable leaving group for a direct nucleophilic aromatic substitution (SNAr) reaction, its synthesis often proceeds via this pathway. Typically, a 2-halopyridine (e.g., 2-chloropyridine) is reacted with the sodium or potassium salt of 2,2-diethoxyethanol, where the diethoxyethoxide anion acts as the nucleophile, displacing the halide at the C-2 position. researchgate.netlookchem.com

Derivatives of this compound bearing leaving groups at the C-4 or C-6 positions would be expected to undergo SNAr reactions readily. The presence of an electron-withdrawing group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. youtube.com

Direct nucleophilic addition of highly reactive nucleophiles to the pyridine ring is also possible. A classic example is the Chichibabin reaction, which involves the direct amination of pyridine at the C-2 position using sodium amide (NaNH₂). youtube.com While feasible, this reaction is typically reserved for simpler pyridines and may be complicated by the side chain in the target molecule.

Chemical Transformations of the Diethoxyethoxy Moiety in this compound

The diethoxyethoxy side chain offers multiple sites for chemical modification, primarily at the acetal (B89532) and ether linkages.

Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid. organicchemistrytutor.commasterorganicchemistry.com The diethyl acetal group in this compound can be selectively cleaved under mild acidic conditions to unmask an aldehyde functionality, yielding 2-(2-oxoethoxy)pyridine. researchgate.net This transformation is typically performed in a mixture of water and an organic solvent with a catalytic amount of a strong acid (e.g., sulfuric acid) or an acid resin. researchgate.netchemistrysteps.com

The reaction proceeds through protonation of one of the acetal oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by loss of a second ethanol molecule and deprotonation, yields the final aldehyde. chemistrysteps.com The ether linkage within the side chain is generally stable to these mild conditions, allowing for selective deprotection of the acetal. masterorganicchemistry.com

The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent derivatizations, including:

Oxidation to the corresponding carboxylic acid.

Reduction to form 2-(2-hydroxyethoxy)pyridine.

Condensation reactions with amines or hydrazines to form imines or hydrazones.

Wittig reactions to form alkenes.

Table 1: Conditions for Acetal Hydrolysis

| Reagent(s) | Solvent(s) | Temperature | Notes |

|---|---|---|---|

| H₂O, cat. H₂SO₄ | Acetone or THF | Room Temp | Standard and effective method for most acetals. |

| H₂O, Amberlyst-15 | MeCN / H₂O | Room Temp | Uses a solid acid catalyst, simplifying workup. researchgate.net |

| H₂O, cat. TsOH | Acetone | Room Temp | Tosylic acid is a common alternative to sulfuric acid. organicchemistrytutor.com |

Ether bonds are chemically robust and require harsh conditions to cleave. wikipedia.org The cleavage of the ether linkages in the diethoxyethoxy moiety is typically accomplished using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org

The process begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom in an SN2 reaction, displacing the alcohol and forming an alkyl halide. masterorganicchemistry.com Given that the carbons in the diethoxyethoxy chain are primary, the SN2 pathway is expected. chemistrysteps.com

Applying these conditions to this compound would likely result in the cleavage of all ether and acetal C-O bonds, ultimately leading to the formation of 2-hydroxypyridine, ethanol, and halo-substituted ethanes. Due to the harshness of the required conditions, selective cleavage of a single ether bond while preserving the rest of the molecule is generally not feasible. eiu.edu

Transition Metal-Catalyzed Functionalization of this compound

Modern synthetic chemistry has developed powerful methods for the functionalization of C-H bonds, and pyridine derivatives are excellent substrates for these reactions.

The nitrogen atom of the pyridine ring can serve as a directing group in transition metal-catalyzed reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. nih.govsnnu.edu.cn For a 2-substituted pyridine like this compound, the nitrogen atom directs the metal catalyst to the C-3 position. This leads to the formation of a metallacyclic intermediate which can then react with a coupling partner.

Palladium and rhodium are commonly used catalysts for these transformations. nih.govnih.gov For example, palladium(II)-catalyzed C3-arylation allows for the formation of 3-arylpyridines from pyridine substrates and (hetero)arenes. nih.gov Similarly, rhodium(III)-catalyzed reactions can be used for C-C, C-N, and C-O bond formation at the C-3 position. researchgate.net The ether oxygens in the side chain could potentially play a secondary coordinating role, influencing the reaction's efficiency and selectivity.

These directed C-H activation strategies provide a highly efficient and atom-economical route to synthesize complex, functionalized pyridine derivatives that would be difficult to access through traditional electrophilic substitution methods. nih.gov

Table 2: Examples of Directed C-H Functionalization of Pyridine Derivatives

| Reaction Type | Catalyst System | Coupling Partner | Position Functionalized | Ref. |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / 1,10-phenanthroline | Aryl boronic acids | C3 | nih.govnih.gov |

| Alkenylation | [RhCp*Cl₂]₂ / CsOAc | Alkynes | C3 | nih.gov |

| Alkylation | Ni(cod)₂ / Ligand | Alkyl halides | C4 | pkusz.edu.cn |

| Heteroarylation | [RhCp*Cl₂]₂ / Cu(OAc)₂ | Thiophenes, Furans | C3 | nih.gov |

Diverse Cross-Coupling Reaction Methodologies

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring, particularly when substituted at the 2-position, can present challenges in these reactions. However, a variety of methodologies have been developed to address these challenges.

The 2-pyridyl group can be a difficult nucleophile in cross-coupling reactions. For instance, 2-pyridyl boron reagents are known for their instability and low reactivity in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This has limited the synthesis of certain pyridine-containing biaryls. To overcome these limitations, alternative nucleophilic reagents and novel main group approaches have been explored. nih.gov

Methodologies applicable to 2-substituted pyridines, and by extension potentially to this compound, include:

Suzuki-Miyaura Coupling: Despite the challenges, methods have been developed for the Suzuki-Miyaura coupling of 2-pyridyl substrates. These often involve the use of specific ligands and reaction conditions to promote the desired transformation. For instance, the use of bulky phosphine ligands has been shown to be effective in some cases. claremont.edu The stability of the boronic acid or ester is a critical factor, and stabilized 2-pyridylboronates have been developed. researchgate.net

Hiyama Coupling: This palladium-catalyzed cross-coupling reaction utilizes organosilanes as the organometallic partner. Stable and easy-to-handle 2-pyridyltrimethylsilanes have been developed for Hiyama coupling, although the scope can sometimes be limited to pyridines with electron-withdrawing substituents. nih.gov The use of additives like silver or a dual Pd/Cu catalytic system can expand the scope and allow for milder reaction conditions. nih.gov

Stille Coupling: 2-Pyridylstannanes are generally robust and provide high yields in reactions with aryl halides. 2-(Tributylstannyl)pyridine is commercially available and can be prepared from 2-bromopyridines. nih.gov

While no specific data tables for the cross-coupling reactions of this compound are available in the reviewed literature, the following table provides a general overview of cross-coupling methodologies that could be applicable.

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Potential for this compound |

| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide/triflate | Pd catalyst with phosphine ligands | Feasible with optimized conditions and stable boron reagents. |

| Hiyama | Organosilane | Aryl/vinyl halide | Pd catalyst, often with fluoride source or co-catalyst | Potentially applicable, may require specific activators. |

| Stille | Organostannane | Aryl/vinyl halide/triflate | Pd catalyst | Generally a robust method for 2-pyridyl substrates. |

| Negishi | Organozinc | Aryl/vinyl halide/triflate | Pd or Ni catalyst | A versatile method for C-C bond formation. |

| Sonogashira | Terminal alkyne | Aryl/vinyl halide | Pd catalyst, Cu co-catalyst, base | Suitable for introducing alkyne moieties. |

Photo-induced and Electrochemical Reactions of this compound

The photochemical and electrochemical behavior of pyridine derivatives is an area of active research, leading to novel molecular transformations.

Photo-induced Reactions:

The photochemical behavior of pyridines can lead to complex rearrangements. For example, pyridine N-oxides can undergo photo-induced transformation into oxaziridine-like derivatives, which can then rearrange to 1,2-oxazepine derivatives. researchgate.netchemrxiv.org This reactivity is driven by the electronic and geometric distortions in the excited state. researchgate.netchemrxiv.org While this applies to the N-oxide derivative, it highlights the potential for photo-induced rearrangements within the pyridine ring system. Another common photochemical reaction is the [2+2] cycloaddition of alkenes, which has been observed in the solid state for various organic molecules and can be influenced by the crystal packing. nih.govresearchgate.net Although no specific photo-induced reactions of this compound have been reported, its structure suggests potential for such transformations, particularly if the diethoxyethoxy group can participate in or influence photochemical processes.

Electrochemical Reactions:

The electrochemical oxidation of alkylpyridine bases has been shown to occur at a lead dioxide anode in an aqueous sulfuric acid medium. google.com These reactions can lead to the formation of corresponding carbinols and ketones. google.com The electrochemical behavior of pyridine derivatives is highly dependent on the substituents and the reaction conditions. For instance, the coordination of 2,2'-bipyridyl to a rhenium complex significantly alters the redox potentials of the metal center compared to tetrapyridyl complexes. dtic.mil While specific electrochemical data for this compound is not available, it is plausible that the pyridine nitrogen and the ether oxygens in the side chain could influence its redox properties.

Elucidation of Reaction Mechanisms for Complex Transformations of this compound

Understanding the reaction mechanisms of complex transformations is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies for this compound are absent from the surveyed literature, insights can be drawn from related pyridine systems.

For instance, the mechanism of pyridine ring-opening in 2,2'-bipyridine complexes has been elucidated using computational methods. nih.gov This process involves a series of steps including C-C bond formation, methylation, deprotonation, ring contraction, and N-C bond cleavage. nih.gov Although the starting material and reaction are different, this study showcases the complexity of pyridine ring transformations and the level of detail required to understand their mechanisms.

In the context of cross-coupling reactions, mechanistic studies often focus on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The challenges associated with 2-pyridyl substrates in Suzuki-Miyaura couplings are often attributed to the instability of the 2-pyridylboronic acids and potential interference of the pyridine nitrogen with the catalyst. nih.govresearchgate.net

The mechanism for the formation of acetylpyridines from 2,6-dicarbethoxypyridine involves a Claisen ester condensation followed by a retro-Claisen reaction. researchgate.net This illustrates how functional groups on the pyridine ring can undergo transformations through well-established reaction mechanisms.

For photo-induced reactions, mechanistic investigations often involve computational studies to map the excited-state potential energy surfaces and identify key intermediates and transition states, as seen in the study of pyridine N-oxide rearrangements. researchgate.netchemrxiv.org

The lack of specific mechanistic studies for this compound underscores a gap in the current chemical literature. Future research in this area would be valuable for understanding the nuanced reactivity of this and related compounds.

2 2,2 Diethoxyethoxy Pyridine As a Versatile Building Block in Organic Synthesis

Application in the Assembling of Complex Pyridine-Containing Architectures

The synthesis of complex molecules containing a pyridine (B92270) moiety, such as macrocycles and intricately substituted biaryls, often requires precise control over reactivity and regioselectivity. 2-(2,2-Diethoxyethoxy)pyridine is strategically employed in such syntheses, where the acetal (B89532) group serves as a stable protecting group for the otherwise reactive aldehyde functionality. This protection allows for chemical modifications at other positions of the pyridine ring or on other parts of a larger molecule without undesired side reactions of the aldehyde.

Once the desired molecular framework is assembled, the acetal can be readily deprotected under acidic conditions to reveal the aldehyde. This newly liberated functional group can then participate in subsequent reactions, such as intramolecular cyclizations to form macrocyclic structures. The bio-inspired total synthesis of pyridine-containing macrocyclic peptides, for instance, often relies on the strategic placement of functional groups that can be unmasked at a late stage to drive macrocyclization. nih.gov

Table 1: Representative Reactions in the Assembly of Complex Pyridine Architectures

| Reaction Type | Reactant(s) | Product Type | Significance |

| Cross-coupling Reactions | This compound derivatives, Arylboronic acids | Biaryl compounds | Construction of complex biaryl systems with a latent aldehyde. |

| Macrocyclization | Deprotected this compound derivative with a tethered nucleophile | Pyridine-containing macrocycle | Late-stage formation of macrocyclic structures. researchgate.net |

Utilization in Novel Heterocyclic Ring System Constructions

The construction of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. ias.ac.inresearchgate.net Pyridine-fused heterocycles, in particular, exhibit a wide range of biological activities and unique photophysical properties. This compound, upon deprotection to its corresponding aldehyde, becomes a key precursor for the synthesis of various fused heterocyclic systems.

The liberated 2-pyridineacetaldehyde can undergo condensation reactions with a variety of binucleophiles to construct new heterocyclic rings fused to the pyridine core. For example, reaction with hydrazines can lead to the formation of pyridopyridazines, while condensation with β-ketoesters can yield fused pyridones. The versatility of the aldehyde group allows for a divergent synthetic approach to a library of novel fused heterocycles from a single, stable precursor. researchgate.netderpharmachemica.com

Role as a Precursor for Advanced Aldehyde Functionalities in Multistep Syntheses

In multistep organic syntheses, the management of reactive functional groups is paramount. Aldehydes are highly versatile intermediates but are also prone to oxidation, reduction, and undesired nucleophilic addition. The acetal group in this compound provides a robust protecting group for the aldehyde functionality, allowing it to be carried through multiple synthetic steps. masterorganicchemistry.comlibretexts.org

The deprotection of the acetal is typically achieved under mild acidic conditions, which are often compatible with a wide range of other functional groups. This orthogonality makes this compound an ideal synthon for 2-pyridineacetaldehyde, enabling the introduction of an aldehyde group at a late stage in a complex synthesis. This strategy is particularly valuable in the synthesis of natural products and complex drug molecules where the aldehyde is required for a key bond-forming reaction towards the end of the synthetic sequence.

Table 2: Deprotection and Subsequent Reactions of this compound

| Reaction Step | Reagents and Conditions | Intermediate/Product | Application |

| Acetal Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | 2-Pyridineacetaldehyde | Unmasking the aldehyde functionality. nih.gov |

| Wittig Reaction | Ylide (e.g., Ph₃P=CHCO₂Et) | α,β-Unsaturated ester | Carbon-carbon bond formation. |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Substituted amine | Synthesis of amine derivatives. |

Integration into Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgacsgcipr.orgwindows.net These reactions are highly efficient and are often used to generate libraries of compounds for drug discovery and materials science.

While direct participation of the stable acetal in MCRs is unlikely, the in situ deprotection of this compound to generate 2-pyridineacetaldehyde can be a viable strategy to incorporate this fragment into MCRs. For example, the generated aldehyde can participate in well-known MCRs such as the Hantzsch pyridine synthesis or the Biginelli reaction to produce highly substituted dihydropyridines and dihydropyrimidinones, respectively. rsc.orgdoaj.org This approach allows for the rapid generation of chemical diversity around the pyridine scaffold.

Contributions to Medicinal Chemistry Intermediate Synthesis (as a chemical synthon)

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The synthesis of these drugs often involves the use of functionalized pyridine intermediates. This compound, as a stable precursor to 2-pyridineacetaldehyde, is a valuable synthon in the synthesis of medicinally relevant compounds.

The aldehyde functionality, once unmasked, can be used to introduce a variety of pharmacophoric groups. For instance, it can be converted into an oxime, which is a key functional group in drugs like pralidoxime. wikipedia.org Furthermore, the aldehyde can be a starting point for the synthesis of more complex side chains that are crucial for the biological activity of a drug molecule. The synthesis of novel pyrimidine (B1678525) derivatives with anti-fibrosis activity, for example, often involves the use of pyridine aldehydes as key building blocks. nih.gov

Table 3: Examples of Medicinally Relevant Scaffolds from Pyridine Aldehydes

| Target Scaffold | Synthetic Transformation | Therapeutic Area (Example) |

| Imidazo[1,2-a]pyridines | Condensation with 2-amino-heterocycles | Anxiolytics, Hypnotics ed.gove3s-conferences.org |

| Pyridyl-substituted pyrimidines | Condensation with amidines | Anti-fibrosis, Oncology nih.gov |

| Pyridyl-oximes | Reaction with hydroxylamine | Antidotes (e.g., for nerve agents) wikipedia.org |

Applications in Agrochemical Intermediate Synthesis and Derivatization

Similar to its role in medicinal chemistry, the pyridine scaffold is also of great importance in the agrochemical industry. researchgate.net Many successful herbicides, insecticides, and fungicides contain a pyridine ring. The development of new agrochemicals often relies on the synthesis and derivatization of pyridine-based intermediates. researchgate.net

This compound can serve as a key starting material for the synthesis of agrochemical intermediates. The aldehyde functionality, after deprotection, can be elaborated into various side chains found in active agrochemical compounds. For example, it can be a precursor for the synthesis of trifluoromethyl-containing pyridine derivatives, which are a prominent class of modern agrochemicals. semanticscholar.org The ability to introduce the aldehyde group at a specific position on the pyridine ring with high stability allows for the efficient construction of complex agrochemical targets.

Research on the Chemical Compound “this compound” Inconclusive

Despite a comprehensive search for scientific literature, no specific research or data could be found on the chemical compound “this compound” and its coordination chemistry.

Efforts to gather information on the ligand design, chelation behavior, synthesis of metal complexes, spectroscopic properties, and catalytic applications of this compound have been unsuccessful. The search yielded general information on the coordination chemistry of other pyridine-containing ligands, but no articles, studies, or datasets specifically pertaining to the requested compound were identified.

Therefore, it is not possible to provide an article structured around the requested outline, which includes detailed sections on the investigation of chelation behavior, synthesis and structural characterization of its metal complexes, spectroscopic analysis of its interactions with metals, and its catalytic applications. The absence of available research on this specific compound prevents a scientifically accurate and informative response to the user's request.

Further research would be required to be initiated on the synthesis and characterization of this compound and its potential as a ligand in coordination chemistry before a detailed article on its properties and applications can be written.

Table of Compound Names Mentioned

Insufficient Information Found for this compound in Requested Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the application of the chemical compound This compound in the fields of heterogeneous catalysis and the electrochemical behavior of its metal complexes.

The investigation did not yield any detailed research findings, data tables, or specific examples related to the use of this compound in supported catalytic systems or in-depth analysis of the redox properties of its corresponding metal complexes. While the broader classes of pyridine derivatives and their metal complexes are extensively studied in these areas, information pertaining directly to the subject compound is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article for the requested sections:

Ligand Design and Coordination Chemistry of 2 2,2 Diethoxyethoxy Pyridine

Electrochemical Properties and Redox Behavior of 2-(2,2-Diethoxyethoxy)pyridine Metal Complexes

due to the absence of requisite data.

Advanced Spectroscopic and Computational Elucidation of 2 2,2 Diethoxyethoxy Pyridine and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Dynamics and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. libretexts.org For a flexible molecule like 2-(2,2-diethoxyethoxy)pyridine, NMR is indispensable for characterizing the conformational landscape of the diethoxyethoxy side chain and its influence on the electronic environment of the pyridine (B92270) ring.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. However, due to the conformational lability of the side chain, time-averaged signals are often observed. To gain deeper insights, two-dimensional (2D) NMR methods are employed. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy) experiments can establish proton-proton coupling networks, helping to assign signals corresponding to the ethyl and ethoxy groups within the side chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate proton signals with their directly attached or more distant carbon (or nitrogen) nuclei, respectively. These techniques are crucial for unambiguous assignment of all atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for conformational analysis. arxiv.org It detects through-space interactions between protons that are close to each other, providing distance constraints that can be used to model the preferred conformations of the flexible side chain relative to the pyridine ring. For conformationally labile molecules, NOESY can help identify which conformers are most populated in solution. arxiv.org

By conducting temperature-dependent NMR studies, it is possible to investigate the kinetics of conformational exchange. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformational states.

Illustrative ¹H NMR Data for a Substituted 2-Alkoxypyridine

| Proton | Chemical Shift (ppm, illustrative) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H6 | 8.15 | d | 5.0 |

| Pyridine-H4 | 7.65 | t | 7.8 |

| Pyridine-H5 | 6.90 | d | 8.5 |

| Pyridine-H3 | 6.80 | t | 6.5 |

| O-CH₂ | 4.40 | t | 7.0 |

| O-CH₂-CH₂-O | 3.80 | t | 7.0 |

| O-CH₂-CH₃ | 3.60 | q | 7.1 |

Note: This table is a generalized representation for educational purposes and does not reflect experimentally measured data for this compound.

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Application of SCXRD to this compound or its derivatives would provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.neteurjchem.com

The process involves growing a suitable single crystal, which can be challenging for flexible molecules that may resist orderly packing. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. acs.org

For this compound, an SCXRD study would reveal:

The exact conformation of the diethoxyethoxy side chain as it exists within the crystal lattice. This provides a static snapshot that can be compared with the dynamic conformations observed in solution by NMR.

The planarity of the pyridine ring and any distortions induced by the substituent.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. researchgate.net These interactions are crucial for understanding the material's physical properties.

Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value (Illustrative) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.88 |

| b (Å) | 7.67 |

| c (Å) | 13.85 |

| β (°) | 102.5 |

| Volume (ų) | 1767 |

Note: This table presents typical crystallographic data for a substituted pyridine and is for illustrative purposes only.

Advanced Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Advanced mass spectrometry (MS) techniques are essential for identifying reaction products and elucidating reaction mechanisms by detecting transient intermediates. nih.govrsc.orgresearchgate.net For reactions involving this compound, techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) coupled with tandem mass spectrometry (MS/MS) provide powerful tools for analysis. nih.gov

In a typical experiment, a reaction mixture is continuously introduced into the mass spectrometer. ESI-MS is particularly useful for detecting charged intermediates that are common in many catalytic reactions. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions, one can identify reactants, products, and short-lived intermediates.

Tandem MS (MS/MS) involves isolating an ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information about the precursor ion. chemguide.co.uk For this compound, characteristic fragmentation would likely involve cleavage of the ether linkages in the side chain or loss of the entire side chain. libretexts.orgresearchgate.net This fragmentation analysis is crucial for distinguishing isomers and confirming the structure of reaction products. nih.gov Modern techniques can even capture fleeting intermediates with lifetimes on the order of milliseconds, offering unprecedented insight into reaction pathways. stanford.edunih.gov

Illustrative Fragmentation Pattern for an Alkoxy-Pyridine Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 198.1 [M+H]⁺ | 153.1 | 45 | Loss of -OCH₂CH₃ |

| 198.1 [M+H]⁺ | 124.1 | 74 | Loss of -OCH₂CH₂OCH₃ |

| 198.1 [M+H]⁺ | 95.1 | 103 | Pyridinium ion |

Note: This table is a hypothetical example illustrating potential fragmentation pathways and is not based on experimental data for this compound.

Computational Chemistry Approaches to this compound

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule and the geometries of other stable conformers.

Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are key to understanding the molecule's reactivity. The MESP can indicate sites susceptible to electrophilic or nucleophilic attack.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the solvent. nih.govresearchgate.net An MD simulation of this compound would allow for:

Exploration of Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can map the accessible conformations of the flexible side chain and determine their relative populations, providing a dynamic view that complements the static picture from X-ray diffraction and the time-averaged data from NMR. mdpi.com

Analysis of Solvation: MD simulations explicitly model solvent molecules (e.g., water), revealing how they arrange around the solute and form hydrogen bonds. This is crucial for understanding how the solvent influences the molecule's conformation and reactivity. nih.gov

Calculation of Free Energy Surfaces: Advanced sampling techniques in MD can be used to calculate the free energy landscape as a function of specific conformational coordinates (e.g., dihedral angles in the side chain), revealing the most stable states and the energy barriers between them.

Quantum chemical calculations, particularly DFT, are instrumental in mapping out potential reaction pathways and determining their energetic feasibility. nih.govresearchgate.net For reactions involving this compound, these calculations can:

Locate Transition States: Identify the geometry of the transition state (the highest energy point) for a given reaction step.

Calculate Activation Energies: Determine the energy barrier (activation energy) required to reach the transition state. A lower energy barrier corresponds to a faster reaction rate. mdpi.com

Map Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.netchemrxiv.org This allows for the validation of experimentally proposed mechanisms or the prediction of new, undiscovered reaction pathways.

These computational approaches, when combined with experimental data, provide a comprehensive elucidation of the structure, dynamics, and reactivity of this compound. researchgate.net

Spectroscopic Probes for Intermolecular Interactions and Self-Assembly of this compound and its Derivatives

The non-covalent interactions and self-assembly of this compound and its derivatives are pivotal in understanding their behavior in various chemical and biological systems. Spectroscopic techniques, in tandem with computational methods, provide powerful tools to elucidate the nature and dynamics of these interactions. This section delves into the application of advanced spectroscopic probes to study the intermolecular forces and self-organizational properties of these pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique for probing the local chemical environment of atomic nuclei. Changes in chemical shifts, coupling constants, and relaxation times can provide detailed insights into intermolecular interactions and the formation of self-assembled structures in solution.

For instance, the self-association of pyridine derivatives can be monitored by observing concentration-dependent changes in the ¹H NMR chemical shifts of the aromatic protons. As molecules aggregate, the aromatic rings often engage in π-π stacking interactions, which cause a change in the magnetic shielding of the protons, typically resulting in an upfield shift of their resonance signals.

| Proton | Chemical Shift (ppm) of 2-Methoxypyridine in CDCl₃ chemicalbook.com | Expected Shift upon Aggregation |

|---|---|---|

| H-6 | 8.157 | Upfield Shift |

| H-4 | 7.517 | Upfield Shift |

| H-5 | 6.824 | Upfield Shift |

| H-3 | 6.724 | Upfield Shift |

| -OCH₃ | 3.921 | Minimal Shift |

This table presents ¹H NMR data for the analogous compound 2-methoxypyridine to illustrate the expected spectroscopic changes upon self-assembly. The direction of the expected shift is a general trend observed for π-π stacking interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful tool for studying intermolecular interactions and aggregation phenomena. Many pyridine derivatives exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), where the fluorescence intensity is enhanced upon molecular aggregation. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.

The study of AIE in pyridine-based luminogens can reveal information about the self-assembly process. By monitoring the fluorescence emission spectra in different solvent mixtures (e.g., ethanol/water), the onset and extent of aggregation can be determined. A significant increase in fluorescence intensity and a potential shift in the emission maximum (either blue or red shift depending on the nature of the aggregate) are characteristic of AIE.

| Compound Type | Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Observation |

|---|---|---|---|---|

| Hypothetical AIE-active Pyridine Derivative | Ethanol (monomeric) | 545 | Low | Weak emission in solution |

| Ethanol/Water (90% water, aggregated) | 530 | High | Strongly enhanced emission upon aggregation |

This table provides hypothetical data for a generic AIE-active pyridine derivative to illustrate how fluorescence spectroscopy can be used to probe self-assembly. The values are representative of typical AIE systems.

Computational Studies

Computational chemistry offers a molecular-level understanding of the forces driving intermolecular interactions and self-assembly. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the binding energies of dimeric and larger aggregates of pyridine derivatives. These calculations can help to identify the most stable geometric arrangements and quantify the contributions of different types of interactions, such as π-π stacking and hydrogen bonding.

For the pyridine dimer, several configurations, including parallel-sandwich, antiparallel-sandwich, parallel-displaced, and T-shaped arrangements, can be computationally investigated. The calculated binding energies provide a measure of the stability of these different dimeric structures.

| Configuration of Pyridine Dimer | Calculated Binding Energy (kcal/mol) researchgate.net | Dominant Interaction Type |

|---|---|---|

| Antiparallel-displaced | -3.97 | π-π stacking |

| Antiparallel-sandwich | -3.05 | π-π stacking |

| Parallel-displaced | -2.39 | π-π stacking |

| T-shaped (up) | -1.91 | CH-π interaction |

| Parallel-sandwich | -1.53 | π-π stacking |

This table presents calculated binding energies for different configurations of the pyridine dimer, illustrating how computational methods can be used to understand the energetics of self-assembly. The negative values indicate attractive interactions.

By combining these spectroscopic and computational approaches, a comprehensive picture of the intermolecular interactions and self-assembly behavior of this compound and its derivatives can be developed. This understanding is crucial for the rational design of new materials and functional systems based on these pyridine scaffolds.

Supramolecular Chemistry and Materials Science Applications Involving 2 2,2 Diethoxyethoxy Pyridine

Investigation of Self-Assembly Phenomena of 2-(2,2-Diethoxyethoxy)pyridine Derivatives

There is no specific research available in the scientific literature detailing the self-assembly phenomena of this compound or its derivatives. The self-assembly of molecules is dictated by a delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, featuring a pyridine (B92270) ring and a flexible diethoxyethoxy side chain, suggests the potential for such interactions.

In related research, pyridine derivatives bearing poly(ethylene glycol) (PEG) chains have been synthesized and studied. These studies indicate that the presence of flexible, polar side chains can influence the coordination and catalytic properties of the pyridine moiety. researchgate.netkyoto-u.ac.jp However, without specific experimental or computational studies on this compound, any discussion of its self-assembly behavior remains speculative.

Host-Guest Interactions Utilizing this compound as a Molecular Building Block

No specific studies on the use of this compound as a molecular building block in host-guest interactions have been found in the reviewed literature. Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a guest molecule. nih.govnih.govrsc.org The pyridine nitrogen of this compound could potentially act as a hydrogen bond acceptor or a coordination site for metal ions, making it a candidate for a host or guest component.

General studies on pyridine-containing macrocycles and other host systems demonstrate their ability to bind a variety of guests. aalto.firsc.org The nature of the substituents on the pyridine ring plays a crucial role in determining the binding affinity and selectivity. The diethoxyethoxy group of the title compound could influence solubility and steric factors, but its direct participation in host-guest binding has not been investigated.

Formation of Supramolecular Architectures and Functional Assemblies

There is a lack of published research on the formation of supramolecular architectures and functional assemblies specifically involving this compound. The design of such architectures is a cornerstone of supramolecular chemistry and often involves the self-assembly of components into well-defined structures like coordination polymers, liquid crystals, or gels.

The formation of these assemblies is driven by the same non-covalent interactions that govern self-assembly. While the pyridine unit is a common motif in the construction of supramolecular systems due to its directional coordination properties, the specific role of the diethoxyethoxy substituent in directing the formation of higher-order structures from this compound has not been documented.

Potential Applications in Advanced Chemical Sensing Technologies

There are no specific reports on the application of this compound in advanced chemical sensing technologies. Chemical sensors often rely on a receptor unit that selectively interacts with an analyte and a transducer unit that converts this interaction into a measurable signal. The pyridine moiety is a common component in chemosensors due to its ability to coordinate with metal ions, which can lead to changes in fluorescence or other optical properties. nih.govmdpi.comdigitellinc.com

For instance, a pyridine-based imine-linked chemosensor has been shown to be highly selective for Pb²⁺ ions. nih.gov The development of sensors often involves the strategic design of molecules where the binding event is coupled to a signaling mechanism. While this compound possesses a potential binding site (the pyridine nitrogen), its efficacy and selectivity as a chemical sensor have not been explored.

Future Research Directions and Outlook for 2 2,2 Diethoxyethoxy Pyridine

Exploration of Unexplored Reactivity Profiles and Novel Transformations

While the general reactivity of the pyridine (B92270) ring is well-documented, the specific influence of the 2-(2,2-diethoxyethoxy) substituent on its chemical behavior remains largely uncharted territory. Future research will likely focus on elucidating this influence and leveraging it to develop novel chemical transformations.

One key area of investigation will be the C-H functionalization of the pyridine ring. beilstein-journals.orgresearchgate.netnih.gov The electron-deficient nature of pyridine typically directs nucleophilic attacks to the C2 and C4 positions, while electrophilic substitutions are challenging. pharmaguideline.com However, the oxygen atoms in the diethoxyethoxy side chain could act as internal Lewis bases, potentially directing metallating agents to specific positions on the pyridine ring and enabling regioselective functionalization that is otherwise difficult to achieve. researchgate.net Exploring reactions such as direct arylation, alkylation, and amination at the C3, C4, C5, and C6 positions will be crucial to expanding the synthetic utility of this scaffold.

Furthermore, the acetal (B89532) functionality within the side chain presents a unique reactive handle. Future studies could explore its controlled hydrolysis to reveal an aldehyde group, which can then participate in a wide array of subsequent reactions, including Wittig reactions, reductive aminations, and condensations. This latent functionality provides a strategic advantage for the synthesis of complex molecules.

Additionally, the ether linkages in the side chain could be susceptible to cleavage under specific conditions, offering a pathway to further derivatization. Investigating the selective cleavage of these C-O bonds to introduce new functional groups would add another dimension to the chemical transformations possible with 2-(2,2-diethoxyethoxy)pyridine.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Target Site | Potential Outcome |

| Regioselective C-H Arylation | Pyridine Ring (C3, C4, C5) | Synthesis of novel biaryl compounds |

| Directed Ortho-Metalation | Pyridine Ring (C3) | Introduction of functional groups at a traditionally less reactive position |

| Acetal Hydrolysis | Diethoxyethoxy Side Chain | Generation of a reactive aldehyde for further elaboration |

| Ether Cleavage | Diethoxyethoxy Side Chain | Creation of new attachment points for functionalization |

Design and Development of Next-Generation Catalytic Systems

The nitrogen atom of the pyridine ring and the oxygen atoms of the diethoxyethoxy side chain make this compound an attractive candidate for the development of novel ligands for catalysis. nih.gov The multidentate coordination possibilities could lead to the formation of stable and highly active metal complexes.

Future research is expected to focus on the synthesis of transition metal complexes incorporating this compound as a ligand. The flexibility of the side chain could allow for the formation of complexes with unique geometries and electronic properties, which are critical for catalytic activity and selectivity. These complexes could be screened for their efficacy in a variety of catalytic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidation, reduction, and polymerization. ijarsct.co.in

The development of chiral versions of this ligand could open the door to asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. Introducing stereocenters into the diethoxyethoxy side chain could lead to catalysts that can control the stereochemical outcome of a reaction, producing enantiomerically pure products.

Moreover, the solubility properties imparted by the diethoxyethoxy group could be advantageous in developing catalysts for reactions in environmentally benign solvents, such as water or ionic liquids, aligning with the principles of green chemistry. benthamscience.com

Advancements in Sustainable and Resource-Efficient Synthesis Methodologies

The growing emphasis on green chemistry is driving the development of more sustainable and resource-efficient synthetic methods for all chemical compounds, including pyridine derivatives. nih.govacs.org Future research on this compound will undoubtedly be influenced by this trend.

A key focus will be the development of one-pot or tandem reaction sequences that minimize waste and reduce the number of purification steps. researchgate.net For example, a process where the synthesis of the compound is immediately followed by its use in a subsequent transformation without isolation would represent a significant advancement in efficiency.

The use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields will also be an important area of investigation. acs.org These techniques often lead to cleaner reactions and reduced energy consumption compared to traditional heating methods.

Furthermore, the exploration of bio-based feedstocks for the synthesis of the pyridine ring and the diethoxyethoxy side chain is a long-term goal that aligns with the principles of a circular economy. While challenging, the development of biocatalytic or fermentation-based routes to this and similar molecules would represent a major breakthrough in sustainable chemical manufacturing. ijarsct.co.in

Opportunities for Cross-Disciplinary Applications in Chemical Sciences and Beyond

The unique structural features of this compound suggest a range of potential applications that extend beyond traditional organic synthesis. Future research is likely to explore its utility in several cross-disciplinary areas.

In materials science , the ability of the pyridine nitrogen and the side-chain oxygens to coordinate with metal ions could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The flexible diethoxyethoxy chain could impart interesting structural properties and porosity to these materials.

In supramolecular chemistry , the molecule could serve as a building block for the construction of complex, self-assembled architectures. The pyridine ring can participate in aromatic stacking interactions, while the side chain can engage in hydrogen bonding and host-guest interactions.

In the field of medicinal chemistry , while this article does not delve into specific therapeutic applications, the pyridine scaffold is a well-established pharmacophore. nih.govnih.gov The diethoxyethoxy side chain could be used to modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility and membrane permeability. Future research in medicinal chemistry could explore derivatives of this compound for various biological targets.

Identification of Remaining Challenges and Emerging Research Opportunities in this compound Chemistry

Despite its potential, the chemistry of this compound is still in its infancy, and several challenges need to be addressed to unlock its full potential.

A significant challenge lies in the selective functionalization of the pyridine ring in the presence of the diethoxyethoxy side chain. researchgate.net Developing reaction conditions that can differentiate between the various C-H bonds on the pyridine ring and the C-H bonds in the side chain will be a key hurdle to overcome.

Another challenge is the synthesis of enantiomerically pure derivatives . For applications in asymmetric catalysis and medicinal chemistry, the ability to control the stereochemistry of the molecule is paramount. This will require the development of new synthetic routes that can introduce chirality in a controlled manner.

Emerging research opportunities will likely arise from the integration of computational chemistry with experimental studies. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, guide the design of new catalysts, and elucidate reaction mechanisms. This synergistic approach will accelerate the pace of discovery in the field.

Furthermore, the development of high-throughput screening methods to rapidly evaluate the catalytic activity of metal complexes derived from this compound would be a significant enabler for the discovery of new and improved catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.